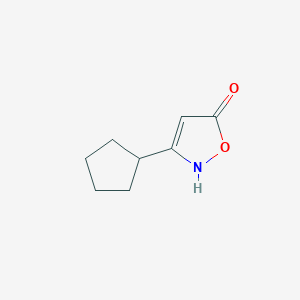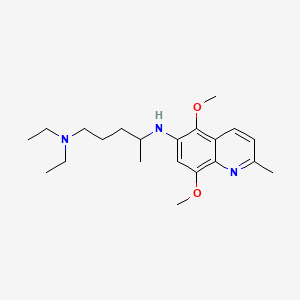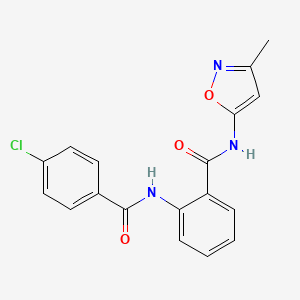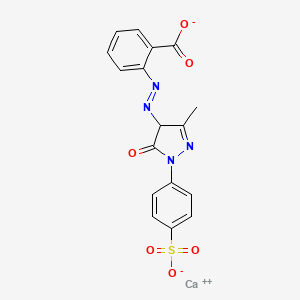![molecular formula C9H5F2NO4 B12884506 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid typically involves the following steps:
-
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. For instance, 2-aminophenol can react with 4-fluorobenzoic acid under acidic conditions to form the benzoxazole ring.
-
Introduction of the Difluoromethoxy Group: : The difluoromethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazole intermediate with a difluoromethylating agent such as difluoromethyl ether in the presence of a base like potassium carbonate.
-
Carboxylation: : The final step involves carboxylation of the benzoxazole derivative to introduce the carboxylic acid group at the 4-position. This can be achieved through a reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxy-substituted benzoxazole derivatives.
-
Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
-
Substitution: : The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Difluoromethoxy-substituted benzoxazole derivatives.
Reduction: Alcohol or aldehyde derivatives of the benzoxazole compound.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学的研究の応用
2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to nucleic bases allows it to interact with biological receptors, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 4-Oxazolecarboxylic acid
Comparison
Compared to similar compounds, 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, potentially increasing its efficacy in biological systems. Additionally, the carboxylic acid group at the 4-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C9H5F2NO4 |
|---|---|
分子量 |
229.14 g/mol |
IUPAC名 |
2-(difluoromethoxy)-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-8(11)16-9-12-6-4(7(13)14)2-1-3-5(6)15-9/h1-3,8H,(H,13,14) |
InChIキー |
HCKIRNKUYJDION-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)

![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)

![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)


![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)



![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
